(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
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Description
(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FC-1, and it belongs to the class of chromene derivatives.
Scientific Research Applications
Aromatic Polyamides Synthesis
Aromatic polyamides, known for their excellent thermal stability and mechanical properties, have been synthesized using precursors related to "(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide". These compounds contribute to the preparation of materials with high glass transition temperatures and inherent viscosities, indicating their robust nature and potential for creating durable polymeric films. The research highlights the solubility of these polymers in polar solvents, which is crucial for processing and application in high-performance materials (Hsiao & Yu, 1996); (Hsiao & Chang, 1996).
Antimicrobial Activity
Compounds structurally related to "this compound" have shown promising antimicrobial properties. For instance, novel 3-methyl-2-pyrazolin-5-one derivatives synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives have been tested against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, showing significant activity compared to standard drugs (Mostafa, El-Salam & Alothman, 2013).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide involves the condensation of 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid followed by the addition of an appropriate activating agent to form the final product.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "2H-chromene-3-carboxylic acid", "activating agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Synthesis of 3-fluorobenzoylhydrazine by reacting 3-fluorobenzoic acid with hydrazine hydrate in the presence of a catalyst.", "Step 2: Synthesis of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid by condensing 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid in the presence of an appropriate activating agent.", "Step 3: Synthesis of (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide by converting the carboxylic acid group of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid to an amide group using an appropriate reagent (e.g. SOCl2, NH3)." ] } | |
CAS RN |
324063-79-8 |
Molecular Formula |
C17H12FN3O3 |
Molecular Weight |
325.29 g/mol |
IUPAC Name |
(2Z)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17- |
InChI Key |
CEIAIQYJNYXIDN-FXBPSFAMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C(=O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
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